2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-6-Methoxy-, (3S)- 2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-6-Methoxy-, (3S)-
Brand Name: Vulcanchem
CAS No.: 182570-28-1
VCID: VC0172084
InChI: InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1
SMILES: COC1=CC2=C(C=C1)OCC(C2)C(=O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-6-Methoxy-, (3S)-

CAS No.: 182570-28-1

Main Products

VCID: VC0172084

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-6-Methoxy-, (3S)- - 182570-28-1

CAS No. 182570-28-1
Product Name 2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-6-Methoxy-, (3S)-
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name (3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1
Standard InChIKey YFYLMFXPYODSEB-QMMMGPOBSA-N
Isomeric SMILES COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O
SMILES COC1=CC2=C(C=C1)OCC(C2)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)OCC(C2)C(=O)O
PubChem Compound 7061285
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator